2'-O-Methylphaseollinisoflavan
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Overview
Description
(3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structural features, including a methoxy group, dimethyl groups, and a dihydro-benzopyran core. It is known for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol involves several steps. One common method includes the use of O-alkenyloxy or O-alkynyloxy-acetophenones combined with pyrazolones in the presence of triethylammonium acetate under microwave irradiation . Another approach involves the use of O-propargyloxy-acetophenones with a ZnO catalyst via a domino Knoevenagel–hetero-Diels–Alder reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts like ZnO can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
(3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases and induce apoptosis in cancer cells . The compound’s effects are mediated through its ability to modulate cellular signaling pathways and induce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Benzopyran-4-one: Known for its cytotoxic and anti-inflammatory properties.
Spiropyrans: Photochromic compounds with applications in smart materials and molecular electronics.
Uniqueness
(3R)-5’-methoxy-2’,2’-dimethyl-3,4-dihydro-2H,2’H-[3,6’-bi-1-benzopyran]-7-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of methoxy and dimethyl groups, along with the dihydro-benzopyran core, sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H22O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(3R)-3-(5-methoxy-2,2-dimethylchromen-6-yl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C21H22O4/c1-21(2)9-8-17-18(25-21)7-6-16(20(17)23-3)14-10-13-4-5-15(22)11-19(13)24-12-14/h4-9,11,14,22H,10,12H2,1-3H3/t14-/m0/s1 |
InChI Key |
CSEWDTXNCZLZIW-AWEZNQCLSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2OC)[C@H]3CC4=C(C=C(C=C4)O)OC3)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2OC)C3CC4=C(C=C(C=C4)O)OC3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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